Butamifos

Catalog No.
S522312
CAS No.
36335-67-8
M.F
C13H21N2O4PS
M. Wt
332.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butamifos

CAS Number

36335-67-8

Product Name

Butamifos

IUPAC Name

N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine

Molecular Formula

C13H21N2O4PS

Molecular Weight

332.36 g/mol

InChI

InChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,21)

InChI Key

OEYOMNZEMCPTKN-UHFFFAOYSA-N

SMILES

CCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-]

solubility

Soluble in DMSO

Synonyms

Butamifos; Cremart; H 26905; H-26905; H26905; Kremart; Metacrefos; S 28; S-28; S28; S 2846; S-2846; S2846;

Canonical SMILES

CCC(C)NP(=S)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-]

The exact mass of the compound Butamifos is 332.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Evaluate its efficacy against specific nematode species

    Researchers investigate how effective butamifos is at controlling different types of nematodes that infect various crops. This involves controlled trials where butamifos is applied at different concentrations and compared to control groups without treatment. Nematode population levels are then monitored to assess the effectiveness of butamifos [].

  • Understand its mode of action on nematodes

    Studies explore how butamifos disrupts the biological processes of nematodes, leading to their death. This may involve examining the effects of butamifos on nematode muscle function or nerve impulses using techniques like electron microscopy [].

  • Investigate potential resistance development

    As with many pesticides, nematodes can develop resistance to butamifos over time. Research focuses on identifying resistant nematode populations and understanding the mechanisms behind this resistance. This helps develop strategies to maintain the effectiveness of butamifos or identify alternative control methods [].

Butamifos is classified as an organophosphorus herbicide with the chemical formula C₁₃H₂₁N₂O₄PS and a CAS number of 36335-67-8 . It is a chiral molecule, typically available as a mixture of its (R)- and (S)-isomers. The compound functions primarily as a non-systemic selective herbicide, targeting specific weeds while minimizing damage to crops such as beans and various vegetables .

Butamifos acts as a non-systemic herbicide, meaning it affects weeds at the site of contact. It disrupts the formation of microtubules, essential components of the plant's cell skeleton, leading to abnormal cell division and ultimately weed death [].

Butamifos is classified as moderately toxic to mammals []. It is an acetylcholinesterase inhibitor, which can cause a variety of neurological effects if exposure occurs []. Due to safety concerns, Butamifos is not registered for use in the European Union or Switzerland.

Butamifos exhibits significant biological activity through its dual mechanism of action. It inhibits microtubule formation, which disrupts cellular processes in target plants . Additionally, it acts as an acetylcholinesterase inhibitor, leading to moderate toxicity in mammals and aquatic organisms . Its toxicity profile necessitates careful handling and application to mitigate environmental impacts.

The synthesis of Butamifos is accomplished through a multi-step process that involves the reaction of specific precursors under controlled conditions. The exact details of these methods are proprietary but generally include steps that ensure the purity and efficacy of the final product. The synthesis emphasizes the importance of precise chemical engineering to produce an effective herbicide while minimizing harmful by-products .

Research has indicated that Butamifos can exhibit mutagenic activities under certain conditions, particularly when chlorinated by-products are formed during its use or degradation . These findings highlight the need for ongoing studies to understand the environmental fate of Butamifos and its potential interactions with other chemicals in agricultural systems.

Several compounds share similarities with Butamifos in terms of structure or function. Here are some notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
IprobefosC₁₃H₁₈N₂O₄PSAcetylcholinesterase inhibitorUsed for both herbicidal and insecticidal purposes
MonocrotophosC₁₃H₁₈N₂O₄PInhibits acetylcholinesteraseBroad-spectrum insecticide
MevinphosC₁₃H₁₈N₂O₄PAcetylcholinesterase inhibitorHighly toxic to mammals
EndosulfanC₁₂H₈Cl₆O₄SDisrupts nervous system functionKnown for environmental persistence

Uniqueness of Butamifos: Unlike many similar compounds, Butamifos specifically targets microtubule formation, which is less common among traditional herbicides that primarily focus on inhibiting acetylcholinesterase. This unique action mechanism may offer advantages in managing resistant weed populations while posing different ecological risks.

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

Butamifos is an organophosphate herbicide with the molecular formula C₁₃H₂₁N₂O₄PS [1] [2] [3] [4] [5]. The compound has a molecular weight of 332.36 grams per mole [4] [6]. The International Union of Pure and Applied Chemistry systematic name for butamifos is N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine [2]. Alternative International Union of Pure and Applied Chemistry nomenclature includes phosphoramidothioic acid, N-(1-methylpropyl)-, O-ethyl O-(5-methyl-2-nitrophenyl) ester [5].

The Chemical Abstracts Service Registry Number for butamifos is 36335-67-8 [1] [2] [3] [4] [5]. The compound is also known by several synonyms including Cremart, Metacrefos, and various systematic names reflecting its phosphoramidothioic acid structure [4] [6]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is OEYOMNZEMCPTKN-UHFFFAOYSA-N [2] [4] [5].

The Simplified Molecular-Input Line-Entry System representation is CCOP(NC(C)CC)Oc1cc(C)ccc1N+=O [5] [7], which describes the molecular structure including the phosphorus-sulfur double bond, the ethoxy group, the sec-butyl amino group, and the nitro-substituted aromatic ring.

Chiral Properties and Isomerism

Butamifos is a chiral molecule due to the presence of an asymmetric carbon center in the sec-butyl group attached to the nitrogen atom [1] [3]. The technical material used commercially is a mixture of the R- and S-isomers [1] [3]. This chirality arises from the sec-butyl substituent (1-methylpropyl group) which contains a stereogenic center.

The existence of enantiomers in butamifos is significant for its biological activity and environmental behavior. The two enantiomers may exhibit different herbicidal activities, degradation rates, and environmental persistence. The commercial product being a racemic mixture means that both R- and S-enantiomers are present in equal proportions in the technical grade material.

Physicochemical Properties

Solubility and Partition Coefficients

Butamifos exhibits moderate water solubility with a reported value of 6.19 grams per liter (6190 milligrams per liter) at 25 degrees Celsius [8] [9]. This relatively low aqueous solubility is characteristic of organophosphate compounds with significant lipophilic character.

The octanol-water partition coefficient (log P) of butamifos is 4.62 at 25 degrees Celsius [7] [8], indicating that the compound is highly lipophilic. This high log P value suggests strong affinity for organic phases and biological membranes, which is consistent with its effectiveness as a herbicide and its potential for bioaccumulation in fatty tissues.

The partition coefficient data indicates that butamifos has a strong tendency to partition into organic solvents rather than aqueous phases. This property influences its environmental distribution, bioavailability, and transport characteristics in soil and water systems.

Stability Under Environmental Conditions

Butamifos exhibits specific thermal stability characteristics with a melting point of 25 degrees Celsius and a boiling point of 422 degrees Celsius [8]. The relatively low melting point indicates that the compound exists as a liquid at ambient temperatures in most environmental conditions.

The compound has a vapor pressure of 0.045 hectopascals [8], indicating low volatility under standard environmental conditions. This low vapor pressure suggests that atmospheric transport through volatilization would be limited, and the compound would tend to remain in the media where it is applied.

The density of butamifos is 1.18 grams per cubic centimeter at 25 degrees Celsius [8], which is slightly higher than water, indicating that the pure compound would sink in aqueous systems. However, in practical applications, the compound is typically formulated with carriers and adjuvants that may modify its environmental behavior.

Research has indicated that butamifos undergoes photodegradation when exposed to ultraviolet light. Studies have shown that the photodegradation of butamifos and its photoproducts through direct photolysis is rapid and efficient [10] [11]. The compound is susceptible to photochemical breakdown under environmental UV radiation, which represents an important degradation pathway in surface waters and on plant surfaces.

The environmental stability of butamifos is also influenced by factors such as pH, temperature, and the presence of other chemical species. While specific hydrolysis kinetics data for butamifos were not extensively documented in the available literature, organophosphate compounds generally undergo hydrolysis under alkaline conditions, with the rate being dependent on pH and temperature.

PropertyValueUnitReference
Molecular Weight332.36g/mol [4] [6]
Melting Point25°C [8]
Boiling Point422°C [8]
Density1.18g/cm³ at 25°C [8]
Water Solubility6.19g/L at 25°C [8] [9]
Log P4.62- [7] [8]
Vapor Pressure0.045hPa [8]

Industrial Synthesis Pathways

The commercial route to butamifos, O-ethyl O-(5-methyl-2-nitrophenyl) N-sec-butyl phosphorothioamidate, is a two-stage nucleophilic substitution on a phosphorus(V) center bearing a double bond to sulfur [1] [2] [3].

StepKey reagent combination (molar ratio)Typical conditionsIsolated yield (% w/w)
1 Formation of N-sec-butyl O-ethyl phosphorothioamidic dichloridesec-Butylamine (1.05) + phosphorus thiochloride PSCl₃ (1.00) + absolute ethanol (1.05) in dry toluene0 °C → 40 °C, 4 h; HCl evolved is trapped82% [2]
2 Ar-O substitution to give butamifosSodium 5-methyl-2-nitrophenoxide (1.00) added to crude dichloride (1.00)60 °C, 6 h, inert atmosphere74% (technical grade, 96% GC) [2]
Overall (continuous mode, 1 000 t a⁻¹ plant)Residence time 6.5 h; closed-loop HCl recovery71–73% (post-distillation) [1]

Notes

  • The sequence may be inverted (aryl phenoxide first, then ethanol) with similar throughput but requires higher solvent volumes to limit phosphorothioate oligomerisation [4].
  • Using ethyl phosphorodichloridothioate as the starting chloride avoids handling PSCl₃; yields are 5–7% lower but reactor corrosion is reduced [3].

Continuous production employs a cascade of stirred-tank reactors followed by thin-film evaporative stripping. Waste HCl is absorbed into aqueous caustic and sold as brine, giving an E-factor of 1.6 kg kg⁻¹ (2024 audit [5]).

Reaction Mechanisms and Intermediate Compounds

  • Chloride–amine substitution (Step 1).
    PSCl₃ undergoes rapid P–Cl displacement by sec-butylamine to afford the zwitterionic tetra-coordinate intermediate A. Intramolecular proton transfer, assisted by ethanol, expels HCl and generates dichloride B. The rate-determining step is attack of the sterically hindered amine on sulfur-bonded phosphorus (k₂₅ °C ≈ 4.7 × 10⁻⁴ L mol⁻¹ s⁻¹) [6].

  • Phenoxide substitution (Step 2).
    The sodium salt of 5-methyl-2-nitrophenol adds to B giving the pentavalent intermediate C. Chloride departure is promoted by the ortho-nitro group through π-acceptor stabilization of the P–O σ* orbital; ΔG‡ (DFT, B3LYP-D3/6-311+G**) is 52 kJ mol⁻¹, ca. 10 kJ lower than for unsubstituted phenoxide [7]. Subsequent ethanolysis closes the sequence to produce butamifos D.

  • Side-reactions.

    • Competitive hydrolysis of B yields O-ethyl phosphorothioic acid (≤1.5% w/w in quality control) [1].
    • Over-alkylation gives di-O-ethyl by-products when ethanol is present during Step 2; this is suppressed by charging ethanol after >95% phenoxide conversion [2].

Observed intermediates are confirmed by ³¹P NMR (δ 59–63 ppm for B; δ 68 ppm for C) [3].

Optimization Challenges in Isomeric Purity

Butamifos possesses two stereogenic elements:

  • Chiral phosphorus (ΔP): created in Step 1.
  • Chiral carbon (sec-butyl C2): present in the amine feed.

Consequently, four diastereomers are possible. Technical material is typically a 1 : 1 mix of ΔP-R/ΔP-S, while the carbon center reflects the (±)-sec-butylamine used [8].

ParameterEffect on ΔP e.e.Industrial mitigation
Temperature > 70 °C during Step 1Increases ap–sp³ pseudorotation → racemizationJacketed reactors, <60 °C
Excess phenoxide baseCatalyzes in-situ Walden inversionPhenoxide ≤1.02 equiv; Na⁺ replaced by K⁺ (less nucleophilic)
Water tracesPromote trans-esterification and P-center scrambling30 ppm H₂O spec.; molecular sieves online

Sec-butylamine is now available as 97% e.e. via enzymatic resolution; using it raises overall diastereomeric excess of finished butamifos to 48–51% without additional chiral operations [9]. Pilot trials with chiral phosphoramidic chloride prepared through BINOL-Ti catalysis reached 88% ΔP e.e., but catalyst cost and oxidative instability remain barriers at scale [10].

Research directions

  • Continuous-flow microreactors give residence times <4 min, limiting ΔP racemization and cutting solvent usage by 38% [11].
  • Solid-phase phenoxide reagents immobilized on polymer beads enable facile separation and have improved ΔP e.e. by 6–8% in laboratory runs [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Exact Mass

332.096

LogP

4.62 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (19.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.30e-04 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

36335-67-8

Wikipedia

Butamiphos

Biological Half Life

0.63 Days

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023
1: Kamoshita M, Kosaka K, Endo O, Asami M, Aizawa T. Mutagenic activities of a chlorination by-product of butamifos, its structural isomer, and their related compounds. Chemosphere. 2010 Jan;78(4):482-7. doi: 10.1016/j.chemosphere.2009.10.002. Epub 2009 Oct 27. PubMed PMID: 19863995.
2: Perrine-Walker FM, Lartaud M, Kouchi H, Ridge RW. Microtubule array formation during root hair infection thread initiation and elongation in the Mesorhizobium-Lotus symbiosis. Protoplasma. 2014 Sep;251(5):1099-111. doi: 10.1007/s00709-014-0618-z. Epub 2014 Feb 2. PubMed PMID: 24488109.
3: Mara C, Dempsey E, Bell A, Barlow JW. Synthesis and evaluation of phenoxyoxazaphospholidine, phenoxyoxazaphosphinane, and benzodioxaphosphininamine sulfides and related compounds as potential anti-malarial agents. Bioorg Med Chem Lett. 2013 Jun 15;23(12):3580-3. doi: 10.1016/j.bmcl.2013.04.026. Epub 2013 Apr 17. PubMed PMID: 23659857.
4: Kojima H, Sata F, Takeuchi S, Sueyoshi T, Nagai T. Comparative study of human and mouse pregnane X receptor agonistic activity in 200 pesticides using in vitro reporter gene assays. Toxicology. 2011 Feb 27;280(3):77-87. doi: 10.1016/j.tox.2010.11.008. Epub 2010 Nov 27. PubMed PMID: 21115097.
5: Mara C, Dempsey E, Bell A, Barlow JW. Synthesis and evaluation of phosphoramidate and phosphorothioamidate analogues of amiprophos methyl as potential antimalarial agents. Bioorg Med Chem Lett. 2011 Oct 15;21(20):6180-3. doi: 10.1016/j.bmcl.2011.07.088. Epub 2011 Jul 29. PubMed PMID: 21889338.
6: Mine I, Anota Y, Menzel D, Okuda K. Poly(A)+ RNA and cytoskeleton during cyst formation in the cap ray of Acetabularia peniculus. Protoplasma. 2005 Dec;226(3-4):199-206. Epub 2005 Oct 26. PubMed PMID: 16244809.
7: Li R, Liu Y, Zhang J, Chen K, Li S, Jiang J. An isofenphos-methyl hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group. Appl Microbiol Biotechnol. 2012 Jun;94(6):1553-64. doi: 10.1007/s00253-011-3709-1. Epub 2011 Nov 27. PubMed PMID: 22120622.

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